molecular formula C17H15ClN4O3S B2996863 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 2097890-46-3

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B2996863
CAS No.: 2097890-46-3
M. Wt: 390.84
InChI Key: CQJVCZKCBDUNKO-UHFFFAOYSA-N
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Description

The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule featuring multiple functional groups, including a thiadiazole, pyrrolidine, chlorophenyl, and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Moiety: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate oxidizing agents.

    Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized via the cyclization of 1,4-diamines with dihalides.

    Construction of the Isoxazole Ring: Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

    Final Coupling: The final step involves coupling the thiadiazole and isoxazole intermediates with the pyrrolidine moiety under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole moiety.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The thiadiazole and isoxazole rings are known for their potential antimicrobial and anti-inflammatory properties.

Medicine

Medicinally, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole moiety could be involved in redox reactions, while the isoxazole ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-phenylisoxazol-4-yl)methanone
  • (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-methylphenyl)-5-methylisoxazol-4-yl)methanone

Uniqueness

The uniqueness of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds without this group.

This compound , covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-10-15(16(20-25-10)12-4-2-3-5-13(12)18)17(23)22-7-6-11(9-22)24-14-8-19-26-21-14/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJVCZKCBDUNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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